molecular formula C5H4Br2O B1369344 2,5-Dibromo-3-methylfuran CAS No. 89284-16-2

2,5-Dibromo-3-methylfuran

Cat. No. B1369344
CAS RN: 89284-16-2
M. Wt: 239.89 g/mol
InChI Key: STSOGHIXRJJRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-methylfuran is a chemical compound with the CAS Number: 89284-16-2 . It has a molecular weight of 239.89 .


Molecular Structure Analysis

The InChI code for 2,5-Dibromo-3-methylfuran is 1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3 . This indicates that the compound consists of a furan ring with two bromine atoms and one methyl group attached.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-methylfuran has a molecular weight of 239.89 . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a more detailed database.

Scientific Research Applications

Catalytic Reduction in Biomass-Derived Compounds

Furfural and 5-hydroxymethylfurfural (HMF), significant in biorefinery, undergo reduction over heterogeneous catalysts. This process includes hydrogenation of the furan ring and C–O hydrogenolysis, leading to various products such as 2-methylfuran or 2,5-dimethylfuran (Nakagawa, Tamura, & Tomishige, 2013).

Combustion and Emissions in Engines

Studies on 2-methylfuran (MF) and 2,5-dimethylfuran (DMF) in spark-ignition engines have shown that these compounds, used as gasoline additives, affect combustion and emissions. MF and DMF demonstrate high in-cylinder peak pressure and temperature, impacting engine performance and regulated gas emissions (Wei et al., 2014).

Antiknock Properties in Fuels

Blending 2-methylfuran and 2,5-dimethylfuran with reference fuels like toluene enhances antiknock properties. The octane number of the blend peaks at 10 vol.% additive concentration, with 2-methylfuran increasing fuel sensitivity to a lesser degree (Tiunov et al., 2017).

Electrocatalytic Hydrogenation in Biofuel Generation

Electrochemical conversion of furfural to methylfuran (MF) and 5-hydroxymethylfurfural (5-HMF) to dimethylfuran (DMF) has been achieved through room-temperature electrocatalytic hydrogenation. This method presents a potential path for storing electric energy in liquid organic fuels (Nilges & Schröder, 2013).

Atmospheric Degradation Studies

The atmospheric chemistry of alkyl derivatives of furan, including 2-methylfuran and 2,5-dimethylfuran, involves reactions with chlorine atoms leading to various products. This research contributes to understanding the oxidation mechanism of heterocyclic aromatic compounds (Villanueva et al., 2009).

Oxidation in Biofuel

2-methylfuran's oxidation, both in the absence and presence of NO, in an atmospheric pressure laboratory installation, has been studied. This research contributes to the understanding of 2-methylfuran as a biofuel, considering its properties and production improvements (Alexandrino et al., 2016).

properties

IUPAC Name

2,5-dibromo-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSOGHIXRJJRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602116
Record name 2,5-Dibromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-methylfuran

CAS RN

89284-16-2
Record name 2,5-Dibromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.